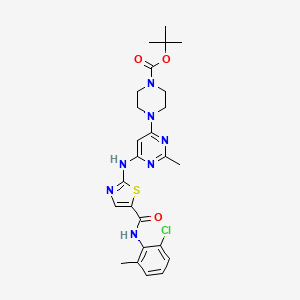
Ezetimibe-d4 Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ezetimibe-d4 Diacetate: is a deuterium-labeled derivative of Ezetimibe, a lipid-lowering compound used to inhibit the absorption of cholesterol in the small intestine. The deuterium labeling is used for tracing and studying the pharmacokinetics and metabolism of Ezetimibe in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4 Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method involves the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The synthesis typically includes steps such as halogenation, coupling reactions, and esterification to introduce the deuterium atoms and form the diacetate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized conditions such as controlled temperature, pressure, and the use of specific catalysts are employed to ensure high yield and purity. Techniques like spray-drying and solvent-antisolvent precipitation are used to enhance the solubility and bioavailability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ezetimibe-d4 Diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used for further studies and applications.
Wissenschaftliche Forschungsanwendungen
Ezetimibe-d4 Diacetate is extensively used in scientific research for:
Pharmacokinetics and Metabolism Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Drug Interaction Studies: It is used to study interactions with other lipid-lowering agents and to understand the combined effects on cholesterol levels.
Biological Research: The compound helps in studying the mechanisms of cholesterol absorption and the role of specific transport proteins like Niemann-Pick C1-Like 1 (NPC1L1).
Industrial Applications: this compound is used in the development of new formulations and drug delivery systems to enhance the efficacy and safety of cholesterol-lowering therapies.
Wirkmechanismus
Ezetimibe-d4 Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary molecular target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1), located at the brush border of enterocytes . By blocking NPC1L1, the compound reduces the uptake of cholesterol into the enterocytes, leading to decreased delivery of cholesterol to the liver and increased clearance of cholesterol from the blood .
Vergleich Mit ähnlichen Verbindungen
Ezetimibe: The parent compound, used widely for lowering cholesterol levels.
Ezetimibe-glucuronide: A metabolite of Ezetimibe, formed via glucuronidation.
Statins: Another class of cholesterol-lowering agents that inhibit HMG-CoA reductase.
Uniqueness: Ezetimibe-d4 Diacetate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Unlike statins, which inhibit cholesterol synthesis, this compound specifically targets cholesterol absorption, making it a valuable tool for understanding and improving cholesterol-lowering therapies .
Eigenschaften
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1/i9D,10D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-MDTCGDLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)OC(=O)C)[2H])[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B564809.png)
![(E/Z)-2-[2-Cyclohexyl-2-(4-hydroxycyclohexyl)]vinylpyridine(Mixture of Diastereomers)](/img/structure/B564810.png)
methanone](/img/structure/B564812.png)





![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)
![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)



